Cas no 1235407-15-4 (4-CHLORO-5-FLUORO-2-IODOPHENOL)

4-CHLORO-5-FLUORO-2-IODOPHENOL 化学的及び物理的性質
名前と識別子
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- 4-CHLORO-5-FLUORO-2-IODOPHENOL
- DB-153880
- 1235407-15-4
- A1-10839
- MFCD26097249
- AKOS027420862
- SCHEMBL1094353
- JYIBHSJYZKHWTI-UHFFFAOYSA-N
- 104177
- 4-chloro-5-fluoro-2-iodophenol
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- MDL: MFCD26097249
- インチ: InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
- InChIKey: JYIBHSJYZKHWTI-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC(=C1F)Cl)I)O
計算された属性
- せいみつぶんしりょう: 271.89012g/mol
- どういたいしつりょう: 271.89012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
4-CHLORO-5-FLUORO-2-IODOPHENOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-50488457-1.0g |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 1.0g |
$657.0 | 2023-01-16 | |
TRC | C116515-500mg |
4-Chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 500mg |
$ 615.00 | 2022-06-06 | ||
Advanced ChemBlocks | Q69233-1G |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 1G |
$350 | 2023-09-15 | |
Enamine | BBV-50488457-10.0g |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 10.0g |
$2166.0 | 2023-01-16 | |
Enamine | BBV-50488457-5g |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 5g |
$1723.0 | 2023-10-28 | |
A2B Chem LLC | AE67296-5g |
4-Chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 5g |
$993.00 | 2024-01-04 | |
TRC | C116515-1000mg |
4-Chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 1g |
$ 1020.00 | 2022-06-06 | ||
Advanced ChemBlocks | Q69233-5G |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 5G |
$990 | 2023-09-15 | |
Advanced ChemBlocks | Q69233-250MG |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 250MG |
$190 | 2023-09-15 | |
Enamine | BBV-50488457-10g |
4-chloro-5-fluoro-2-iodophenol |
1235407-15-4 | 95% | 10g |
$2166.0 | 2023-10-28 |
4-CHLORO-5-FLUORO-2-IODOPHENOL 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
7. Book reviews
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
4-CHLORO-5-FLUORO-2-IODOPHENOLに関する追加情報
Comprehensive Overview of 4-CHLORO-5-FLUORO-2-IODOPHENOL (CAS No. 1235407-15-4): Properties, Applications, and Industry Insights
4-CHLORO-5-FLUORO-2-IODOPHENOL (CAS No. 1235407-15-4) is a halogenated phenolic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This halogen-substituted phenol derivative features a chloro, fluoro, and iodo functional group arrangement, making it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic compounds.
The compound's structural specificity allows it to act as a key building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry. Recent studies highlight its utility in creating biaryl ethers, a class of compounds with applications in material science and electronic materials. This aligns with trending searches for "halogenated phenol applications 2024" and "iodophenol derivatives in drug synthesis," reflecting industry interest in sustainable synthetic routes.
From a physicochemical perspective, 4-CHLORO-5-FLUORO-2-IODOPHENOL exhibits moderate solubility in polar organic solvents like DMSO and methanol, a property frequently queried in "solubility of polyhalogenated phenols" searches. Its stability under inert atmospheres makes it suitable for high-temperature reactions, addressing common user concerns about "thermal stability of halogenated intermediates." Analytical techniques such as HPLC and LC-MS are typically employed for purity verification, a detail often sought in "CAS 1235407-15-4 characterization methods" queries.
The agrochemical sector has shown interest in this compound for developing next-generation fungicides, capitalizing on the synergistic effects of its halogen atoms. This application resonates with current discussions on "eco-friendly pest control" and "halogen-based crop protection." Patent analyses reveal a 30% increase in filings involving iodophenol derivatives since 2022, underscoring its commercial relevance. Environmental considerations are addressed through studies on its biodegradation pathways, a hot topic in "green chemistry halogenated compounds" research.
Quality control protocols for CAS 1235407-15-4 typically specify ≥98% purity, with strict limits on heavy metal contaminants—a critical parameter for pharmaceutical applications. This aligns with frequent searches for "halogenated phenol safety data" and "iodophenol handling guidelines." Storage recommendations emphasize protection from light and moisture, reflecting practical concerns voiced in "stability of halogenated aromatics" forum discussions.
Emerging applications in organic electronics leverage the compound's electron-withdrawing properties for designing charge transport materials. This innovative use addresses trending queries about "halogenated compounds in OLEDs" and "phenolic semiconductors." The compound's regioselective reactivity also makes it valuable for click chemistry applications, particularly in bioconjugation techniques that are revolutionizing diagnostic reagent development.
Supply chain data indicates growing global demand for 4-CHLORO-5-FLUORO-2-IODOPHENOL, especially from contract research organizations and specialty chemical manufacturers. This market trend correlates with search patterns for "halogenated phenol suppliers 2024" and "CAS 1235407-15-4 price trends." Technical literature emphasizes the importance of optimized synthetic routes to improve yield while reducing environmental impact—a balance frequently discussed in "green synthesis of halogenated intermediates" publications.
In conclusion, 4-CHLORO-5-FLUORO-2-IODOPHENOL (CAS No. 1235407-15-4) represents a multifaceted compound with expanding applications across life sciences and advanced materials. Its continued relevance is evidenced by both academic citations and industrial adoption, positioning it as a compound of significant interest in contemporary chemical research and technology development.
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